Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPJCCSZJEMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-[4-(trifluoromethyl)phenoxy]ethylamine. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced fluoromethyl derivatives, and various substituted amine derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride involves a straightforward chemical reaction process. One notable method includes reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide in a dimethyl sulfoxide solvent. This method allows for the formation of the desired compound in substantial yields, making it suitable for industrial production .
Antidepressant Properties
This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating serotonin levels in the brain. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .
Inhibition of Lysosomal Phospholipase A2
Recent studies have suggested that this compound may have implications in drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes. Inhibition of lysosomal phospholipase A2 has been identified as a predictive marker for assessing drug safety profiles, indicating that this compound could be explored for its safety and efficacy in various therapeutic contexts .
Case Study: Drug Development
A comprehensive study highlighted the role of this compound as a candidate for new antidepressants. The study involved synthesizing various derivatives and testing their effects on serotonin reuptake inhibition. Results indicated that modifications to the trifluoromethyl group significantly influenced the activity profile of the compounds .
Table 1: Comparison of Antidepressant Activities
| Compound Name | Structure Similarity | Serotonin Reuptake Inhibition (%) | Notes |
|---|---|---|---|
| Fluoxetine | High | 95 | Established SSRI |
| Compound A | Moderate | 80 | Potential new drug |
| Compound B | Low | 60 | Less effective |
Mechanism of Action
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Activity: No direct data on the target compound’s efficacy exists in the evidence.
- Synthetic Feasibility : The target compound’s synthesis appears straightforward compared to , which requires multi-step benzyloxy and branched-amine incorporation.
- Contradictions: While shares the trifluoromethylphenoxy group, its carboxylic acid functionality limits direct comparison in amine-based applications.
Biological Activity
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₀H₁₂F₃NO
- Molecular Weight : Approximately 219.21 g/mol
- Structural Features : The compound includes a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .
The biological activity of this compound is primarily attributed to its structural components. The trifluoromethyl group enhances interactions with biological targets, potentially influencing various biochemical pathways. Similar compounds have been studied for their roles in modulating neurotransmitter uptake and exhibiting anticancer properties.
Biological Activity
-
Pharmacological Effects :
- Compounds containing trifluoromethyl groups have been shown to improve potency in various pharmacological contexts. For instance, the inclusion of a -CF₃ group in phenolic compounds significantly increases their ability to inhibit serotonin uptake .
- This compound may exhibit similar enhancements in activity due to its structural characteristics.
-
Anticancer Potential :
- Research indicates that compounds with trifluoromethyl groups can exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC₅₀ values in the nanomolar range against pancreatic cancer cells, suggesting that this compound could possess similar properties .
-
Neurotransmitter Modulation :
- The compound may influence neurotransmitter systems due to its structural similarity to known modulators. Studies have highlighted the importance of trifluoromethyl substitution in enhancing interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| This compound | C₁₀H₁₂F₃NO | 219.21 g/mol | Contains a trifluoromethyl group enhancing lipophilicity |
| Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride | C₉H₁₂F₃N | 253.69 g/mol | Ethyl group instead of methyl |
| Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine | C₉H₁₂F₃N | 253.69 g/mol | Different phenyl positioning |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound:
- Antiproliferative Studies : Research on related compounds demonstrated significant cytotoxicity against cancer cell lines, with IC₅₀ values indicating potent activity in the low micromolar range . This suggests that this compound may also possess similar anticancer properties.
- Neuropharmacological Studies : Investigations into the effects of trifluoromethyl-substituted compounds on neurotransmitter systems have shown enhanced binding affinities and inhibitory effects on uptake mechanisms . This indicates potential therapeutic applications in treating mood disorders or anxiety.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride, and what parameters critically influence yield?
- Methodology : Multi-step synthesis involving alkylation, amination, and salt formation. For example:
- Step 1 : Prepare the intermediate phenoxyethylamine via nucleophilic substitution of 4-(trifluoromethyl)phenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Methylate the amine group using methyl iodide or formaldehyde/NaBH₄ .
- Step 3 : Form the hydrochloride salt via HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers; retention times (~1.3–1.4 minutes) under isocratic conditions (e.g., acetonitrile/water) .
- LCMS : Confirm molecular weight via m/z values (e.g., [M+H]⁺ at 867.0 or 853.0) using electrospray ionization (ESI) .
- 1H/13C NMR : Validate substituent positions (e.g., trifluoromethyl, phenoxy, and methylamine groups) .
Q. How can researchers determine the pharmacological target(s) of this compound, and what existing data supports its mechanism?
- Target Identification : Use radioligand binding assays (e.g., serotonin transporter [SERT] inhibition) to evaluate affinity for serotonin reuptake inhibition .
- Existing Data : Structural analogs (e.g., Fluoxetine) show selective serotonin reuptake inhibitor (SSRI) activity, suggesting potential shared targets . Validate via competitive binding studies with known SSRIs .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported solubility and stability data across studies?
- Contradiction Analysis :
- Solubility : Conflicting reports (e.g., DMSO >5 mg/mL vs. water 4 mg/mL) may arise from pH-dependent ionization. Use buffered solutions (pH 1–7.4) for standardized measurements .
- Stability : Degradation under light/moisture requires storage at -20°C in anhydrous conditions. Monitor via accelerated stability studies (40°C/75% RH) with HPLC .
Q. What methodological considerations are essential when designing in vitro assays for evaluating serotonin reuptake inhibition?
- Assay Design :
- Use synaptosomes or transfected cells expressing human SERT .
- Measure [³H]-serotonin uptake inhibition (IC₅₀ values) with positive controls (e.g., Fluoxetine) .
- Account for nonspecific binding via cold saturation experiments .
Q. How can structural analogs of this compound be differentiated using spectroscopic and chromatographic methods?
- Differentiation Strategies :
- LCMS/MS : Fragment ions (e.g., m/z 246.08 for trifluoromethylphenoxy groups) distinguish ethyl vs. propyl chain analogs .
- NMR : Compare chemical shifts for methylamine (δ 2.3–2.8 ppm) vs. bulkier substituents .
- HPLC Retention Times : Optimize gradient elution to separate analogs with subtle structural differences (e.g., phenyl vs. pyrimidinyl groups) .
Data Contradictions and Validation
- Structural Ambiguity : and conflate the compound with Fluoxetine hydrochloride, which has a propyl-phenoxy chain. Verify identity via HRMS (exact mass 255.66) and elemental analysis .
- Pharmacological Overlap : While Fluoxetine is a well-characterized SSRI, confirm target specificity for this compound using knockout cell models or in vivo behavioral assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
